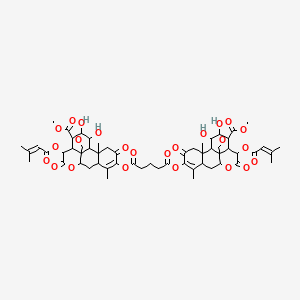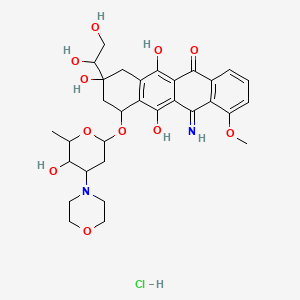
3'-deamino-3'-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride is a derivative of the well-known anthracycline antibiotic, doxorubicinThe modification of the doxorubicin structure by introducing a morpholinyl group and removing the amino group enhances its cytotoxic effects, making it a subject of interest in oncology research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves several steps. The primary method includes the modification of daunorubicin or doxorubicin by replacing the amino group with a morpholinyl group. This is typically achieved through a series of chemical reactions that involve the use of specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for obtaining the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products:
Aplicaciones Científicas De Investigación
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of structural modifications on the activity of anthracycline antibiotics.
Biology: The compound is employed in research on cell proliferation, apoptosis, and DNA synthesis.
Medicine: Its potent antitumor properties make it a candidate for cancer treatment studies, particularly in leukemia and other malignancies.
Industry: The compound’s unique properties are explored for potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The morpholinyl group enhances the compound’s ability to form DNA interstrand cross-links, further increasing its cytotoxicity .
Comparación Con Compuestos Similares
Doxorubicin: A widely used anthracycline antibiotic with potent antitumor properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
3’-Deamino-3’-(3-cyano-4-morpholinyl)doxorubicin: A derivative with enhanced cytotoxicity compared to doxorubicin
Uniqueness: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride stands out due to its unique structural modifications, which significantly enhance its antitumor potency.
Propiedades
Número CAS |
89164-72-7 |
|---|---|
Fórmula molecular |
C31H39ClN2O11 |
Peso molecular |
651.1 g/mol |
Nombre IUPAC |
8-(1,2-dihydroxyethyl)-6,8,11-trihydroxy-10-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride |
InChI |
InChI=1S/C31H38N2O11.ClH/c1-14-27(36)17(33-6-8-42-9-7-33)10-21(43-14)44-19-12-31(40,20(35)13-34)11-16-23(19)30(39)24-25(29(16)38)28(37)15-4-3-5-18(41-2)22(15)26(24)32;/h3-5,14,17,19-21,27,32,34-36,38-40H,6-13H2,1-2H3;1H |
Clave InChI |
LKSWYPNHRHHJLO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(CO)O)O)N6CCOCC6)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



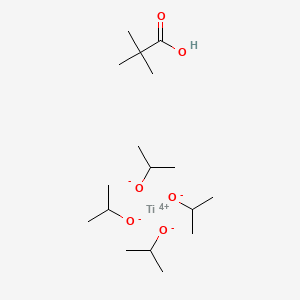


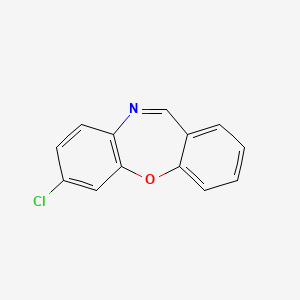
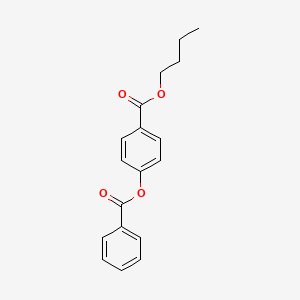

![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)


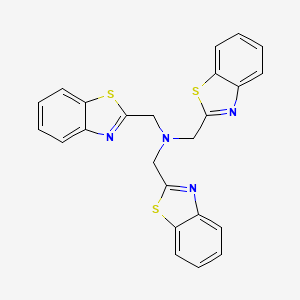
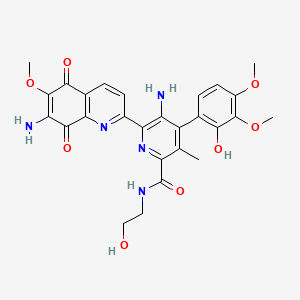
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
